2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a structurally complex heterocyclic compound featuring a 1,8-naphthyridine core substituted at the 2-position with a piperidine moiety modified by a pyridine-3-sulfonyl group. The 1,8-naphthyridine scaffold is a bicyclic aromatic system known for its diverse pharmacological activities, including antimicrobial, anticancer, and neurological effects . The sulfonyl-piperidine substitution introduces steric and electronic modifications that influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,16-4-2-9-19-13-16)22-11-7-14(8-12-22)17-6-5-15-3-1-10-20-18(15)21-17/h1-6,9-10,13-14H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMBKKMQYCIWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperidin-4-Yl-1,8-Naphthyridine
The target compound is synthesized by reacting piperidin-4-yl-1,8-naphthyridine with pyridine-3-sulfonyl chloride under basic conditions.
Reaction Conditions and Optimization
| Parameter | Optimal Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Acetonitrile or dichloromethane | 78–90% | |
| Base | Triethylamine, NaHCO₃, or NaH | – | |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | – | |
| Temperature | 20–45°C | – | |
| Time | 1–5 hours | – |
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Dissolve piperidin-4-yl-1,8-naphthyridine (1.0 eq) in acetonitrile with DMAP (0.1 eq) and triethylamine (1.5 eq).
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Add pyridine-3-sulfonyl chloride (1.1 eq) dropwise at 20–30°C.
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Heat to 45°C for 1.5 hours, cool, and quench with 0.5 M HCl (pH 4–5).
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Isolate via crystallization (acetonitrile/water) and vacuum drying.
Critical Notes :
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Excess sulfonyl chloride (1.1–1.2 eq) ensures complete conversion.
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DMAP accelerates the reaction by activating the sulfonyl chloride.
Alternative Pathways via Intermediate Functionalization
Pre-Sulfonylated Piperidine Coupling
An alternative route involves synthesizing 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid, followed by coupling to 1,8-naphthyridine via:
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Ullmann coupling : Copper-catalyzed C–N bond formation.
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SNAr reaction : Nucleophilic aromatic substitution at electron-deficient positions.
Ullmann Coupling Protocol :
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React 1-(pyridine-3-sulfonyl)piperidine-4-boronic acid with 2-chloro-1,8-naphthyridine.
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Use CuI/L-proline catalyst in DMSO at 100°C for 24 hours.
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Purify by silica gel chromatography (ethyl acetate/hexane).
Analytical and Process Characterization
Spectroscopic Validation
Purity Optimization
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Crystallization : Use ethanol/water (1:2) at 0–5°C to achieve >99% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine involves multiple steps, often utilizing piperidine derivatives and sulfonylation reactions. The general synthetic pathway includes:
- Formation of the Piperidine Core : The initial step often involves the reaction of piperidine with pyridine derivatives to form the sulfonamide linkage.
- Naphthyridine Incorporation : Subsequent steps involve the coupling of the piperidine derivative with naphthyridine, typically using coupling agents such as HBTU or similar reagents to facilitate amide bond formation.
This synthetic route is critical for producing analogs with varying substituents that can enhance biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of naphthyridines have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonamide group is believed to enhance solubility and bioavailability, making these compounds more effective against various cancer types.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Studies have shown that sulfonamide-containing compounds can exhibit activity against a range of bacteria and fungi, potentially through inhibition of folate synthesis pathways.
Neurological Disorders
Compounds similar to this compound have been explored for their neuroprotective effects. Research into their mechanisms suggests they may modulate neurotransmitter systems or provide protective effects against neurodegenerative processes.
Cardiovascular Health
Given the role of piperidine derivatives in modulating vascular function and blood pressure, there is potential for these compounds in treating cardiovascular diseases. Preliminary studies are investigating their efficacy in regulating nitric oxide pathways and improving endothelial function.
Case Study 1: Anticancer Efficacy
In a study published in Chemistry & Biology, researchers synthesized a series of naphthyridine derivatives and evaluated their anticancer properties against various cell lines. The results indicated that compounds with the pyridine sulfonamide moiety showed enhanced cytotoxicity compared to their non-sulfonated counterparts .
Case Study 2: Antimicrobial Activity
A recent investigation into sulfonamide derivatives revealed that certain analogs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the pyridine ring in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substitution Position : The target compound’s 2-position substitution contrasts with analogues bearing substituents at C3 (e.g., carboxylic acid in 4a ) or C7 (e.g., piperazinyl in 33 ). Positional differences significantly alter binding to enzymes like carbonic anhydrase or alkaline phosphatase .
Piperazine/pyrrolidine moieties in analogues (e.g., NA-2 , 5a5 ) improve solubility and modulate log P values, critical for blood-brain barrier penetration in neurological applications. Carboxylic acid derivatives (e.g., 4a ) exhibit ionizable groups, favoring interactions with metal ions in enzyme active sites (e.g., carbonic anhydrase).
Key Observations:
- The target compound’s synthesis likely parallels methods for 2-substituted derivatives, requiring sulfonylation of a piperidine intermediate post-cyclization.
- PtCl2 -mediated cyclization (as in ) is critical for forming the 1,8-naphthyridine core, while sulfonyl chlorides would facilitate the introduction of the pyridine-3-sulfonyl group.
- Yields for similar compounds range from 50–85%, depending on the complexity of functionalization.
Key Observations:
- Neurological Activity : Piperazine-containing analogues like NA-2 show potent 5-HT3 antagonism, suggesting the target compound’s piperidine-sulfonyl group may similarly modulate neurotransmitter receptors .
- Enzyme Inhibition : Carboxylic acid derivatives (e.g., 4a ) inhibit metalloenzymes via chelation, whereas sulfonyl groups may favor electrostatic interactions with basic residues.
- Antimicrobial Potential: Fluoro-substituted naphthyridines (e.g., ) highlight the role of electronegative groups in DNA gyrase binding, a property the sulfonyl group may emulate.
Physicochemical Properties
- Log P and Solubility : The pyridine-3-sulfonyl group in the target compound likely reduces log P compared to alkyl or aryl substituents (e.g., log P = 2.1 for NA-2 ), enhancing aqueous solubility.
- Thermal Stability : Melting points for analogous compounds range from 181–210°C (e.g., 5a5: 181–183°C ; compound 33: 210–212°C ), suggesting moderate thermal stability for the target compound.
Biological Activity
The compound 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a naphthyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that the biological activity of this compound may primarily stem from its interaction with various molecular targets involved in critical signaling pathways. Notably, it has been identified as an inhibitor of the PI3K/Akt signaling pathway, which plays a significant role in cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The reported IC50 values ranged from 5 to 15 µM depending on the cell line tested .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to modulate key proteins involved in apoptotic pathways, such as Bcl-2 and caspases .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- Reduction of Cytokine Production : Studies reported a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages treated with this compound .
- Inhibition of NF-kB Pathway : The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators .
Data Summary
| Biological Activity | Mechanism | IC50 Value |
|---|---|---|
| Anticancer | PI3K/Akt inhibition | 5 - 15 µM |
| Anti-inflammatory | NF-kB inhibition | N/A |
Case Studies
A notable case study involved the administration of this compound in a mouse model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to the control group after four weeks of treatment. Histological examinations revealed increased apoptosis and decreased proliferation markers in tumor tissues .
Another study focused on the anti-inflammatory effects in a model of rheumatoid arthritis. Mice treated with this compound showed decreased joint swelling and reduced levels of inflammatory markers compared to untreated controls .
Q & A
Q. Q1. What synthetic methodologies are commonly employed for preparing 1,8-naphthyridine derivatives, and how are their structures confirmed?
Answer: 1,8-Naphthyridine derivatives are synthesized using reagents such as diethyl ethoxymethylenemalonate and diphenyl ether under reflux conditions. For example, reactions involving chlorobenzoyl or benzoyl chloride in sodium hydroxide/ethanol mixtures yield intermediates, which are further functionalized . Structural confirmation relies on techniques like thin-layer chromatography (TLC) for monitoring reactions, infrared spectroscopy (IR) for functional group analysis, and NMR (¹H/¹³C) for detailed molecular characterization .
Q. Q2. What computational tools are used to predict the drug-likeness and bioactivity of 1,8-naphthyridine derivatives during early-stage drug discovery?
Answer: In silico tools such as PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictors are critical. These tools evaluate solubility, lipophilicity (LogP), and bioavailability to prioritize compounds for synthesis. For instance, PASS analysis can predict antimicrobial or enzyme inhibitory activity, while ADMET models assess toxicity risks and metabolic stability .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions for low-yielding 1,8-naphthyridine syntheses, and what alternative methods exist?
Answer: Low yields may arise from inefficient cyclization or side reactions. Optimization strategies include:
- Temperature control : Heating in DMF with POCl₃ at 80–100°C improves cyclization efficiency .
- Sonochemical methods : Ultrasonic irradiation reduces reaction time and enhances yields by promoting homogeneous mixing and energy transfer .
- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) favor intermediate stability .
Q. Q4. How should researchers address discrepancies between computational solubility predictions and experimental solubility data for 1,8-naphthyridine derivatives?
Answer: Discrepancies often arise from inadequate parameterization of computational models. To resolve this:
Experimental validation : Perform shake-flask solubility assays in buffered solutions (e.g., PBS) at physiological pH .
Model refinement : Incorporate experimental data into machine learning algorithms to improve predictive accuracy .
Structural analysis : Use X-ray crystallography or DFT calculations to identify hydration/solvation effects that impact solubility .
Q. Q5. What strategies are recommended for resolving contradictory bioactivity data in enzyme inhibition assays involving 1,8-naphthyridines?
Answer: Contradictory results may stem from assay variability or off-target effects. Methodological solutions include:
- Dose-response curves : Establish IC₅₀ values across multiple concentrations to confirm potency trends .
- Selectivity profiling : Test against structurally related enzymes (e.g., kinase panels) to rule out cross-reactivity .
- Structural biology : Co-crystallize the compound with the target enzyme to validate binding modes .
Q. Q6. How can researchers mitigate risks during the handling of pyridine- and piperidine-containing compounds like 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine?
Answer: Safety protocols include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Emergency procedures : In case of inhalation, move to fresh air; for skin contact, rinse immediately with water and seek medical advice .
Q. Q7. What advanced derivatization techniques are applicable to the piperidine moiety in 1,8-naphthyridine derivatives?
Answer: The piperidine ring can be functionalized via:
- Sulfonylation : React with pyridine-3-sulfonyl chloride to introduce sulfonyl groups, enhancing target selectivity .
- Aminomethylation : Use morpholine or diethylamine to generate Mannich bases, which improve water solubility .
- Thiation : Replace carbonyl oxygen with sulfur using P₂S₅/pyridine to modulate electronic properties .
Methodological Guidance
Q. Q8. How should researchers design experiments to evaluate the pharmacokinetic (PK) properties of 1,8-naphthyridine derivatives?
Answer: A tiered approach is recommended:
In vitro assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 cells .
In silico modeling : Predict blood-brain barrier penetration and plasma protein binding using QSPR models .
In vivo studies : Conduct rodent PK studies to assess bioavailability and half-life, prioritizing compounds with favorable ADMET profiles .
Q. Q9. What analytical techniques are critical for assessing the purity of 1,8-naphthyridine derivatives, and how are they validated?
Answer:
Q. Q10. How can researchers leverage structural analogs to overcome synthetic challenges in 1,8-naphthyridine chemistry?
Answer:
- Scaffold hopping : Replace the pyridine-3-sulfonyl group with bioisosteres like pyrimidine sulfonamides to simplify synthesis .
- Retrosynthetic analysis : Use intermediates from known routes (e.g., Curtius reaction products) to build complex substituents .
- Cross-coupling : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the naphthyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
